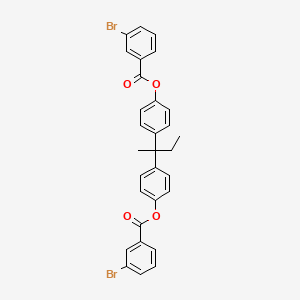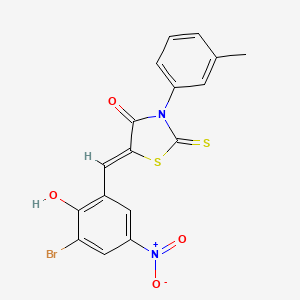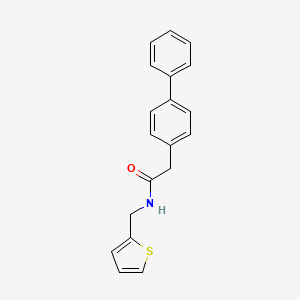![molecular formula C12H18N2O5S2 B5201985 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide CAS No. 55619-41-5](/img/structure/B5201985.png)
4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide
Übersicht
Beschreibung
4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide, also known as DMSO2, is a sulfonamide compound that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer growth, and viral replication. Specifically, 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression. By inhibiting these enzymes and proteins, 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide is able to exert its anti-inflammatory, anti-cancer, and anti-viral effects.
Biochemical and Physiological Effects
In addition to its anti-inflammatory, anti-cancer, and anti-viral effects, 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-fibrotic properties, which could make it useful in the treatment of fibrotic diseases such as pulmonary fibrosis. Additionally, 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide in lab experiments is its versatility. This compound has been shown to have a wide range of biological effects, which makes it useful for studying a variety of different diseases and conditions. Additionally, 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide has been shown to be relatively safe and well-tolerated in animal studies, which makes it a promising candidate for further research.
However, there are also some limitations to using 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, while 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide has been shown to be relatively safe in animal studies, further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are a number of future directions for research on 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide. One potential area of research is the development of new synthetic methods for producing this compound. Additionally, further research is needed to fully understand the mechanism of action of 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide and to identify specific targets for its effects. This could lead to the development of more targeted and effective therapies for a variety of different diseases and conditions. Finally, more research is needed to determine the safety and efficacy of 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide in humans, which could pave the way for clinical trials and the development of new treatments.
Synthesemethoden
The synthesis of 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with morpholine in the presence of sodium carbonate. The resulting intermediate is then reacted with dimethyl sulfoxide to yield the final product. This method has been well-established in the literature and has been used in numerous studies to produce high-quality 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide for research purposes.
Wissenschaftliche Forschungsanwendungen
4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer. It has also been shown to have anti-viral properties, which could make it a useful tool in the fight against viral infections.
Eigenschaften
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S2/c1-9-7-14(8-10(2)19-9)21(17,18)12-5-3-11(4-6-12)20(13,15)16/h3-6,9-10H,7-8H2,1-2H3,(H2,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHLKDJRXNWNNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387293 | |
| Record name | STK380091 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzenesulfonamide | |
CAS RN |
55619-41-5 | |
| Record name | STK380091 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5201922.png)
![5-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-(methylthio)pyrimidine trifluoroacetate](/img/structure/B5201933.png)

![1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5201940.png)
![methyl 4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5201950.png)
![N-(3,4-dimethylphenyl)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinamine](/img/structure/B5201953.png)
![methyl 5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5201969.png)

![2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B5201974.png)
![4-[allyl(methylsulfonyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)benzamide](/img/structure/B5201984.png)

![2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B5201995.png)
![N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5202000.png)